5-Chloro-3-fluoro-2-formylphenylboronic acid
CAS No.:
Cat. No.: VC13773517
Molecular Formula: C7H5BClFO3
Molecular Weight: 202.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H5BClFO3 |
|---|---|
| Molecular Weight | 202.38 g/mol |
| IUPAC Name | (5-chloro-3-fluoro-2-formylphenyl)boronic acid |
| Standard InChI | InChI=1S/C7H5BClFO3/c9-4-1-6(8(12)13)5(3-11)7(10)2-4/h1-3,12-13H |
| Standard InChI Key | FIEWECUDPROKAY-UHFFFAOYSA-N |
| SMILES | B(C1=CC(=CC(=C1C=O)F)Cl)(O)O |
| Canonical SMILES | B(C1=CC(=CC(=C1C=O)F)Cl)(O)O |
Introduction
Structural and Electronic Characteristics
Molecular Architecture
The molecule features a phenyl ring with four distinct substituents:
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Boronic acid (-B(OH)₂) at position 1, enabling participation in Suzuki-Miyaura couplings.
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Formyl (-CHO) at position 2, providing a reactive aldehyde site for condensation or reduction.
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Fluoro (-F) at position 3, introducing electron-withdrawing effects.
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Chloro (-Cl) at position 5, further modulating electronic density.
This arrangement creates a polarized aromatic system with regions of electron deficiency (near F and Cl) and nucleophilic reactivity (boronic acid and formyl groups).
Table 1: Key Molecular Parameters
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₇H₅BClFO₃ | |
| Molecular weight | 202.38 g/mol | |
| IUPAC name | (5-chloro-3-fluoro-2-formylphenyl)boronic acid | |
| XLogP3 | 1.7 (estimated) |
Computational Insights
Density Functional Theory (DFT) studies on analogous fluorophenylboronic acids (e.g., 3-fluoro-4-formylphenylboronic acid) reveal:
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HOMO-LUMO gap: ~5.2 eV, indicating moderate electronic stability .
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Molecular Electrostatic Potential (MEP): Strongly negative regions near boronic acid oxygen atoms (-0.35 e/Ų), favoring nucleophilic interactions .
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Mulliken charges: Boron atom exhibits a partial positive charge (+0.82 e), while formyl oxygen carries -0.45 e .
These properties suggest that 5-chloro-3-fluoro-2-formylphenylboronic acid likely participates in both electrophilic aromatic substitution and transition metal-mediated coupling reactions.
Synthesis and Purification
General Synthetic Routes
While explicit protocols for this compound remain scarce, boronic acid synthesis typically follows:
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Halogenation: Introduction of Cl and F groups via electrophilic substitution on a pre-functionalized benzene ring.
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Formylation: Vilsmeier-Haack reaction to install the -CHO group.
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Borylation: Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) under palladium catalysis.
Key challenges include managing steric hindrance from adjacent substituents and preventing boronic acid dehydration during workup.
Optimization Strategies
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Temperature control: Maintaining reactions below 0°C minimizes side reactions of the formyl group.
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Protecting groups: Temporary silane protection of -B(OH)₂ improves yield during intermediate steps.
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Chromatography: Reverse-phase HPLC achieves >95% purity, as confirmed by LC-MS.
Reactivity and Functional Applications
Aldehyde-Derived Transformations
The formyl group undergoes:
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Condensations: With amines to form Schiff bases (imines).
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Reductions: NaBH₄ converts -CHO to -CH₂OH for solubility modulation.
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Grignard additions: Forming secondary alcohols at the benzylic position.
Medicinal Chemistry Applications
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Protease inhibition: Boronic acids coordinate catalytic serine residues (e.g., in β-lactamases) .
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Anticancer activity: Structural analogs inhibit tyrosine kinases by mimicking ATP’s adenine moiety.
Physicochemical Properties
Table 2: Experimental vs. Theoretical Vibrational Frequencies
| Vibration Mode | FT-IR (cm⁻¹) | Calculated (cm⁻¹) | Deviation |
|---|---|---|---|
| B-O asymmetric stretch | 1385 | 1352 | -33 |
| C-F stretch | 1124 | 1157 | +33 |
| C=O stretch | 1689 | 1712 | +23 |
| Data adapted from studies on 3-fluoro-4-formylphenylboronic acid . |
Solubility and Stability
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Solubility: 22 mg/mL in THF; <5 mg/mL in water (pH-dependent boronate formation).
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Storage: Stable at -20°C under argon for >6 months; decomposes above 150°C.
Future Research Directions
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Mechanistic studies: Elucidate the role of fluorine in directing cross-coupling selectivity.
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Polymer synthesis: Explore use in boronate ester-linked coordination polymers.
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Biological screening: Evaluate antimicrobial activity against Gram-negative pathogens.
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